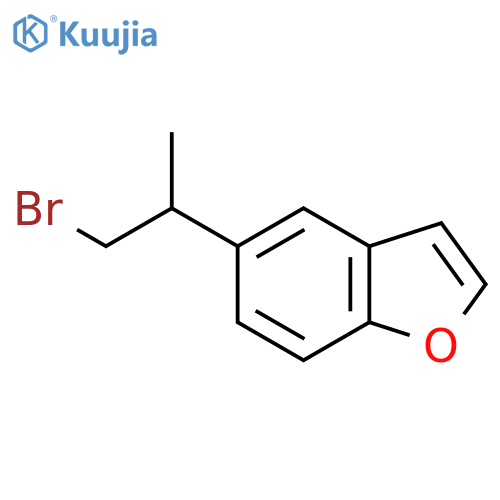

Cas no 2228863-80-5 (5-(1-bromopropan-2-yl)-1-benzofuran)

5-(1-bromopropan-2-yl)-1-benzofuran 化学的及び物理的性質

名前と識別子

-

- 5-(1-bromopropan-2-yl)-1-benzofuran

- EN300-1918115

- 2228863-80-5

-

- インチ: 1S/C11H11BrO/c1-8(7-12)9-2-3-11-10(6-9)4-5-13-11/h2-6,8H,7H2,1H3

- InChIKey: WYBXYAMBYHBQRJ-UHFFFAOYSA-N

- ほほえんだ: BrCC(C)C1C=CC2=C(C=CO2)C=1

計算された属性

- せいみつぶんしりょう: 237.99933g/mol

- どういたいしつりょう: 237.99933g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 13.1Ų

- 疎水性パラメータ計算基準値(XlogP): 3.7

5-(1-bromopropan-2-yl)-1-benzofuran 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1918115-1.0g |

5-(1-bromopropan-2-yl)-1-benzofuran |

2228863-80-5 | 1g |

$1142.0 | 2023-06-02 | ||

| Enamine | EN300-1918115-1g |

5-(1-bromopropan-2-yl)-1-benzofuran |

2228863-80-5 | 1g |

$1142.0 | 2023-09-17 | ||

| Enamine | EN300-1918115-2.5g |

5-(1-bromopropan-2-yl)-1-benzofuran |

2228863-80-5 | 2.5g |

$2240.0 | 2023-09-17 | ||

| Enamine | EN300-1918115-5.0g |

5-(1-bromopropan-2-yl)-1-benzofuran |

2228863-80-5 | 5g |

$3313.0 | 2023-06-02 | ||

| Enamine | EN300-1918115-5g |

5-(1-bromopropan-2-yl)-1-benzofuran |

2228863-80-5 | 5g |

$3313.0 | 2023-09-17 | ||

| Enamine | EN300-1918115-0.25g |

5-(1-bromopropan-2-yl)-1-benzofuran |

2228863-80-5 | 0.25g |

$1051.0 | 2023-09-17 | ||

| Enamine | EN300-1918115-0.5g |

5-(1-bromopropan-2-yl)-1-benzofuran |

2228863-80-5 | 0.5g |

$1097.0 | 2023-09-17 | ||

| Enamine | EN300-1918115-10.0g |

5-(1-bromopropan-2-yl)-1-benzofuran |

2228863-80-5 | 10g |

$4914.0 | 2023-06-02 | ||

| Enamine | EN300-1918115-0.05g |

5-(1-bromopropan-2-yl)-1-benzofuran |

2228863-80-5 | 0.05g |

$959.0 | 2023-09-17 | ||

| Enamine | EN300-1918115-0.1g |

5-(1-bromopropan-2-yl)-1-benzofuran |

2228863-80-5 | 0.1g |

$1005.0 | 2023-09-17 |

5-(1-bromopropan-2-yl)-1-benzofuran 関連文献

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569

-

Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

-

Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459

5-(1-bromopropan-2-yl)-1-benzofuranに関する追加情報

Introduction to 5-(1-bromopropan-2-yl)-1-benzofuran (CAS No. 2228863-80-5)

5-(1-bromopropan-2-yl)-1-benzofuran, identified by the Chemical Abstracts Service Number (CAS No.) 2228863-80-5, is a significant compound in the realm of pharmaceutical and chemical research. This molecule, featuring a benzofuran core substituted with a 1-bromopropan-2-yl side chain, has garnered attention due to its structural versatility and potential applications in medicinal chemistry. The benzofuran scaffold is a privileged structure in drug discovery, known for its role in various bioactive molecules, while the brominated alkylation moiety introduces reactivity that is highly valuable for further functionalization.

The structural motif of 5-(1-bromopropan-2-yl)-1-benzofuran positions it as a key intermediate in the synthesis of more complex pharmacophores. The presence of the bromine atom at the 1-position of the benzofuran ring enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl systems. These types of transformations are frequently employed in the development of novel therapeutic agents, particularly in oncology and neurology.

Recent advancements in synthetic methodologies have highlighted the importance of such intermediates. For instance, studies have demonstrated that 5-(1-bromopropan-2-yl)-1-benzofuran can be effectively utilized in the preparation of kinase inhibitors, which are critical targets in cancer therapy. The benzofuran ring often serves as a hydrogen bond acceptor or π-stacking interaction site, while the bromine substituent allows for further derivatization to achieve high selectivity and potency. This has led to increased interest in optimizing synthetic routes to enhance yield and purity, ensuring that researchers have access to high-quality starting materials for their investigations.

In addition to its role as a building block, 5-(1-bromopropan-2-yl)-1-benzofuran has been explored in the context of drug delivery systems. The benzofuran moiety's ability to interact with biological targets makes it an attractive candidate for designing prodrugs or bioconjugates. For example, modifications at the 1-bromopropan-2-yl group can be tailored to influence solubility, metabolic stability, or targeted delivery to specific tissues. Such applications are particularly relevant in nanomedicine, where precise control over molecular architecture is essential for achieving desired pharmacokinetic profiles.

The compound's relevance is further underscored by its presence in several patents and scientific literature. Researchers have leveraged its reactivity to develop novel scaffolds with enhanced pharmacological properties. For instance, derivatives of 5-(1-bromopropan-2-yl)-1-benzofuran have been investigated for their potential as antiviral agents, capitalizing on the ability of benzofuran derivatives to disrupt viral replication cycles. These studies not only highlight the compound's versatility but also demonstrate its therapeutic promise across multiple disease areas.

From a synthetic chemistry perspective, 5-(1-bromopropan-2-yl)-1-benzofuran exemplifies the importance of functional group interconversion in streamlining drug development pipelines. The bromine atom provides a convenient handle for further modification, allowing chemists to rapidly explore diverse chemical space. This flexibility is particularly valuable in high-throughput screening programs, where rapid access to structurally diverse libraries is essential for identifying lead compounds.

The compound's stability under various reaction conditions has also been a focus of recent research. Studies have explored its behavior under oxidative and reductive conditions, aiming to develop protocols that maximize yield while minimizing side reactions. Such efforts are critical for ensuring that downstream applications are not compromised by impurities or decomposition products.

Moreover, the environmental impact of synthesizing such compounds has prompted investigations into greener alternatives. Researchers are increasingly adopting catalytic methods and solvent-free reactions to reduce waste and energy consumption. The synthesis of 5-(1-bromopropan-2-yl)-1-benzofuran has been examined under these principles, with promising results indicating that sustainable practices can be successfully implemented without sacrificing efficiency or product quality.

In conclusion, 5-(1-bromopropan-2-yl)-1-benzofuran (CAS No. 2228863-80-5) represents a compelling example of how structural features can dictate utility in pharmaceutical research. Its role as an intermediate in synthesizing bioactive molecules underscores its importance in drug discovery efforts. As synthetic methodologies continue to evolve and awareness of sustainability grows, compounds like this will remain at the forefront of innovation, driving progress across multiple scientific disciplines.

2228863-80-5 (5-(1-bromopropan-2-yl)-1-benzofuran) 関連製品

- 1804823-97-9(Ethyl 3-(bromomethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-carboxylate)

- 1276308-93-0(1-(3-chlorophenoxy)-4-fluoro-2-nitrobenzene)

- 2138062-05-0(1-bromo-2-(2,2,3,3-tetrafluorocyclobutyl)benzene)

- 1273687-35-6(5-Bromo-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine)

- 2137674-05-4(Carbamic acid, N-[1-(mercaptomethyl)-2-(2-methylphenyl)ethyl]-, 1,1-dimethylethyl ester)

- 2092289-16-0(5-bromo-4-(1,3-dioxolan-2-yl)thiophen-2-ylmethanol)

- 138164-12-2(2-Cyclohexen-1-one,2-[1-(ethoxyimino)propyl]-3-hydroxy-5-[2,4,6-trimethyl-3-(1-oxobutyl)phenyl]-)

- 316-88-1(N-methyl-1,2,3,4-tetrahydroacridin-9-amine)

- 139071-58-2(2-Ethynyl-2-hydroxycyclopentanone)

- 177735-09-0((3-Methylthiophen-2-yl)boronic acid)